1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidin-4(1H)-one family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves several steps. One of the common synthetic routes includes the use of cyclopropylamine, difluoromethylthiol, and 4-methoxyphenylboronic acid as starting materials. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) under microwave irradiation . This method significantly reduces the reaction time compared to conventional heating methods.
Chemical Reactions Analysis
1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are used in cancer therapy.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds have shown high anti-tumor activity and are used in the development of new anticancer agents.
2-thioxodihydropyrido[2,3-d]pyrimidine derivatives: These compounds have broad-spectrum antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c1-25-11-6-2-9(3-7-11)13-8-12(15(19)20)14-16(21-13)23(10-4-5-10)18(26)22-17(14)24/h2-3,6-8,10,15H,4-5H2,1H3,(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUGLSWXLAICM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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